DABCO-Bis(sulfur dioxide): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
DABCO-Bis(sulfur dioxide): A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the synthesis, properties, and applications of DABCO-bis(sulfur dioxide) (DABSO), a stable and versatile solid surrogate for sulfur dioxide gas in organic synthesis.
Introduction
DABCO-bis(sulfur dioxide), commonly known as DABSO, is a charge-transfer complex formed between 1,4-diazabicyclo[2.2.2]octane (DABCO) and two molecules of sulfur dioxide.[1] This white, crystalline solid has emerged as a important reagent in organic synthesis, serving as a safe and easy-to-handle substitute for gaseous sulfur dioxide.[2][3][4] The challenges and hazards associated with measuring and dispensing toxic and corrosive sulfur dioxide gas have historically limited its broader application in laboratory and industrial settings.[4] DABSO overcomes these limitations by providing a bench-stable, solid source of SO2, enabling precise stoichiometry and simplifying reaction setups.
This technical guide provides a comprehensive overview of DABCO-bis(sulfur dioxide), including its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, quantitative data on its reactivity, and essential safety information. The guide is intended for researchers, scientists, and drug development professionals who are interested in utilizing this reagent for the synthesis of sulfur-containing compounds, particularly sulfonamides, sulfamides, and other related functionalities prevalent in medicinal chemistry.
Physicochemical Properties
DABSO is a hygroscopic solid that is moderately soluble in polar aprotic solvents.[1] Its key physical and spectral data are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₁₂N₂O₄S₂ | |
| Molecular Weight | 240.30 g/mol | |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 112–114 °C (decomposition) | [1] |
| 180 °C (decomposition) | ||
| 141–143 °C | [5] | |
| Solubility | Soluble in water. Moderately soluble in DMF and acetonitrile. Poorly soluble in hexane. | [1] |
| Infrared (IR) (KBr) | ν(SO₂) asymmetric stretch: 1320 cm⁻¹; ν(SO₂) symmetric stretch: 1145 cm⁻¹ | [1] |
| ¹³C NMR (DMSO-d₆) | δ 46.8 ppm (DABCO carbons) | [1] |
| ¹³C NMR (CD₃OD) | δ 45.6 ppm | [5] |
| ¹H NMR (CD₃OD) | δ 3.21 ppm (s) | [5] |
Experimental Protocols
Detailed methodologies for the synthesis of DABSO and its application in the preparation of sulfonamides are provided below. These protocols are based on established literature procedures and offer reliable methods for laboratory-scale preparations.
Synthesis of DABCO-Bis(sulfur dioxide) (DABSO)
Two convenient methods for the synthesis of DABSO are presented. The first utilizes sodium sulfite as a safe and readily available source of sulfur dioxide, while the second employs a commercially available Karl-Fischer reagent.
Method 1: From Sodium Sulfite in a Two-Chamber Reactor [2]
This procedure offers a safe and convenient route to multigram quantities of DABSO without the direct handling of sulfur dioxide gas.
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Apparatus: A two-chamber reactor with a means for stirring in each chamber.
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Procedure:
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Charge one chamber (Chamber A) with 1,4-diazabicyclo[2.2.2]octane (DABCO) (5.050 g, 45 mmol) and a Teflon-coated stir bar.
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Charge the second chamber (Chamber B) with sodium sulfite (Na₂SO₃) (12.480 g, 99 mmol, 2.2 equiv) and a stir bar.
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Seal both chambers and evacuate and backfill with nitrogen three times.
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Add 60 mL of THF to Chamber A and 40 mL of water to Chamber B via syringe under a positive nitrogen atmosphere.
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After stirring for 10 minutes at room temperature, gradually add sulfuric acid (H₂SO₄, 6 mL) to Chamber B via a syringe pump over 2 hours.
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Continue stirring the mixtures overnight at room temperature.
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Remove the solution from Chamber B. Transfer the suspension from Chamber A to a sintered-glass funnel and filter under reduced pressure.
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Wash the collected white solid five times with 50 mL of diethyl ether.
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Dry the product in a desiccator under vacuum overnight to yield DABSO as a white powder (10.75 g, 99% yield).
-
Method 2: From Karl-Fischer Reagent [3]
This method provides a rapid and efficient synthesis of DABSO using a common laboratory reagent as the sulfur dioxide source.
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Apparatus: An oven-dried, 500-mL round-bottomed flask with a magnetic stir bar and a rubber septum.
-
Procedure:
-
Add DABCO (15.0 g, 134 mmol) to the flask. Evacuate and backfill with argon three times.
-
Introduce 180 mL of dry THF via syringe under a positive argon pressure.
-
Cool the flask in an ice bath. Add Karl-Fischer reagent (solution A, containing pyridine and sulfur dioxide in methanol, ~120 mL) dropwise via syringe over 30 minutes. A precipitate will form.
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Stir the suspension for an additional 30 minutes at 0 °C, then remove the ice bath and stir for 3 hours at room temperature.
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Filter the suspension through a sintered-glass funnel under reduced pressure.
-
Re-slurry the collected solid in 200 mL of diethyl ether and stir for 15 minutes. Filter again. Repeat this washing procedure twice.
-
Dry the hygroscopic solid in a desiccator under vacuum for 12 hours to afford DABSO as a colorless powder (30.9-31.0 g, 96-97% yield).
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Synthesis of Sulfonamides using DABSO
DABSO serves as an excellent SO₂ surrogate for the one-pot synthesis of sulfonamides from Grignard reagents.
General Procedure for the One-Pot Preparation of Sulfonamides [4]
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Apparatus: An oven-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, rubber septa, and a thermometer.
-
Procedure:
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Add DABSO (e.g., 8.4 g, 35.0 mmol for a 28 mmol scale reaction) to the flask under an argon atmosphere.
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Add dry solvent (e.g., THF).
-
Cool the suspension to the desired temperature (e.g., -40 to -50 °C).
-
Slowly add the Grignard reagent (e.g., 3-methoxyphenylmagnesium bromide) via syringe.
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After the addition is complete, add sulfuryl chloride (SO₂Cl₂) slowly, maintaining the low temperature.
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Allow the reaction mixture to warm to room temperature.
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Add the desired amine (e.g., piperidine).
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After the reaction is complete, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography on silica gel to obtain the desired sulfonamide.
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Quantitative Data
The following tables summarize the scope and yields for the synthesis of various sulfonamides and sulfamides using DABSO, demonstrating its broad applicability.
Table 1: Scope of the One-Pot Preparation of Sulfonamides Using DABSO[4]
| Entry | Grignard Reagent | Amine | Product | Yield (%) |
| 1 | Phenylmagnesium bromide | Morpholine | N-Phenylsulfonylmorpholine | 67 |
| 2 | Phenylmagnesium bromide | Piperidine | N-Phenylsulfonylpiperidine | 75 |
| 3 | Phenylmagnesium bromide | Pyrrolidine | N-Phenylsulfonylpyrrolidine | 71 |
| 4 | Phenylmagnesium bromide | Diethylamine | N,N-Diethylbenzenesulfonamide | 65 |
| 5 | Phenylmagnesium bromide | Allylamine | N-Allylbenzenesulfonamide | 58 |
| 6 | Phenylmagnesium bromide | Benzylamine | N-Benzylbenzenesulfonamide | 62 |
| 7 | 4-Methoxyphenylmagnesium bromide | Morpholine | N-(4-Methoxyphenyl)sulfonylmorpholine | 80 |
| 8 | 4-Chlorophenylmagnesium bromide | Morpholine | N-(4-Chlorophenyl)sulfonylmorpholine | 72 |
| 9 | 2-Thienylmagnesium bromide | Morpholine | N-(2-Thienyl)sulfonylmorpholine | 50 |
| 10 | Benzylmagnesium chloride | Morpholine | N-Benzylsulfonylmorpholine | 68 |
| 11 | Allylmagnesium bromide | Morpholine | N-Allylsulfonylmorpholine | 55 |
| 12 | Isopropylmagnesium chloride | Morpholine | N-Isopropylsulfonylmorpholine | 60 |
Table 2: Sulfamide Preparation Using DABSO[4]
| Entry | Aniline | Product | Yield (%) |
| 1 | Aniline | N,N'-Diphenylsulfamide | 63 |
| 2 | 4-Methoxyaniline | N,N'-Bis(4-methoxyphenyl)sulfamide | 75 |
| 3 | 4-Chloroaniline | N,N'-Bis(4-chlorophenyl)sulfamide | 68 |
| 4 | 3-Fluoroaniline | N,N'-Bis(3-fluorophenyl)sulfamide | 55 |
| 5 | 2-Methylaniline | N,N'-Di-o-tolylsulfamide | 40 |
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the synthesis of DABSO and a key reaction pathway for the preparation of sulfonamides.
